2-Decyl-3-(4-methylhexyl)oxirane
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Overview
Description
It is a sex pheromone found in moths, such as the gypsy moth (Lymantria dispar), and is used to attract mates . This compound is a type of epoxide, which is a three-membered ring structure containing an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two main methods for synthesizing 2-Decyl-3-(4-methylhexyl)oxirane:
Chiral Pool Synthesis: This method involves using chiral starting materials to construct the desired stereochemistry.
Asymmetric Epoxidation: This method is quicker, easier, and more cost-effective. It involves constructing an epoxide ring from diols through processes such as filtration and chromatography.
Industrial Production Methods
Industrial production of epoxides, including this compound, typically involves the catalytic oxidation of alkenes using air or oxygen. This process is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Decyl-3-(4-methylhexyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: Reduction reactions can convert the epoxide into alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids such as m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Produces diols or other oxygenated compounds.
Reduction: Produces alcohols.
Substitution: Produces substituted alcohols or ethers.
Scientific Research Applications
2-Decyl-3-(4-methylhexyl)oxirane has several scientific research applications:
Chemistry: Used as a model compound for studying epoxide reactions and mechanisms.
Biology: Acts as a sex pheromone in moths, aiding in the study of insect behavior and ecology.
Industry: Used in pest management to control moth populations by disrupting mating patterns.
Mechanism of Action
The primary mechanism of action for 2-Decyl-3-(4-methylhexyl)oxirane is its role as a sex pheromone. Female moths release this compound to attract male moths for mating. The compound binds to specific receptors in the male moths, triggering a behavioral response that leads them to the female . This mechanism involves molecular targets such as olfactory receptors and neural pathways in the moths.
Comparison with Similar Compounds
Similar Compounds
cis-7,8-epoxy-2-methyloctadecane: Another epoxide with similar pheromone activity in moths.
1,2-epoxydodecane: A simpler epoxide used in various chemical reactions.
Uniqueness
2-Decyl-3-(4-methylhexyl)oxirane is unique due to its specific role as a sex pheromone in gypsy moths. Its structure allows it to effectively bind to olfactory receptors in male moths, making it highly effective in disrupting mating patterns and controlling moth populations .
Properties
CAS No. |
35898-60-3 |
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Molecular Formula |
C19H38O |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
2-decyl-3-(4-methylhexyl)oxirane |
InChI |
InChI=1S/C19H38O/c1-4-6-7-8-9-10-11-12-15-18-19(20-18)16-13-14-17(3)5-2/h17-19H,4-16H2,1-3H3 |
InChI Key |
QEGHISCKLVWQRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCC(C)CC |
Origin of Product |
United States |
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